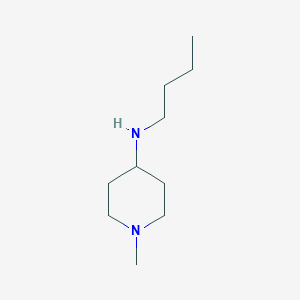

N-butyl-1-methylpiperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-butyl-1-methylpiperidin-4-amine is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a butyl group and a methyl group attached to the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-methylpiperidin-4-amine typically involves the reductive amination of piperidine derivatives. One common method is the condensation of 1-methylpiperidin-4-one with butylamine, followed by reduction of the resulting imine intermediate using a reducing agent such as sodium borohydride or hydrogenation over a palladium catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Amide Bond Formation

The primary amine group facilitates reactions with carboxylic acid derivatives. In analogous compounds like 4-amino-1-methylpiperidine, amide synthesis occurs via coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF (dimethylformamide) . For example:

Reaction Example :

4 Amino 1 methylpiperidine+Benzoic acid derivativeHATU DMFAmide product

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| Carboxylic acid + HATU | 20°C, 30 min in DMF | 55% |

The steric hindrance from N-butyl substitution may reduce reaction efficiency compared to primary amines.

Sulfonylation

The amine reacts with sulfonyl chlorides to form sulfonamides. A related synthesis of 4-formyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide used triethylamine in dichloromethane (DCM) :

Reaction Pathway :

4 Formylbenzenesulfonyl chloride+1 Methylpiperidin 4 amineEt3N DCMSulfonamide

| Key Parameter | Value | Source |

|---|---|---|

| Solvent | DCM | |

| Base | Triethylamine |

Reductive Amination

Piperidine derivatives with secondary amines participate in reductive amination. For N-(4-methoxybutyl)-1-methylpiperidin-4-amine, sodium cyanoborohydride or hydrogen gas with palladium catalysts enabled carbonyl group reduction.

General Mechanism :

Piperidinone+AmineNaBH3CN or H2/PdSubstituted Piperidine

| Catalyst | Reducing Agent | Temperature | Source |

|---|---|---|---|

| Pd/C | H2 | 60–70°C |

Alkylation and Acylation

The tertiary amine can undergo alkylation or acylation under mild conditions. For instance, 1-methylpiperidin-4-amine reacted with benzimidazole-2-carboxaldehyde in ethanol under reflux to form Schiff bases :

Example :

1 Methylpiperidin 4 amine+AldehydeEtOH refluxImine derivative

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Additive | 4Å molecular sieves |

Cross-Coupling Reactions

Palladium-catalyzed couplings are feasible for functionalized analogs. A Buchwald-Hartwig amination of 1-bromo-3-nitro-5-(trifluoromethyl)benzene with 1-methylpiperidin-4-amine used Pd(OAc)2 and BINAP in dioxane :

Conditions :

-

Catalyst: Pd(OAc)2 (0.22 mmol)

-

Ligand: BINAP (0.33 mmol)

-

Temperature: 120°C

Stability and Side Reactions

Elevated temperatures (>80°C) during synthesis can cause discoloration due to decomposition . Catalytic hydrogenation at 70°C with >0.02 wt% Pd/C minimizes side reactions .

Quaternization

The amine forms quaternary ammonium salts under acidic conditions. For example, N-tert-butyl-1-methylpyridin-1-ium-4-amine was synthesized via alkylation .

Aplicaciones Científicas De Investigación

N-butyl-1-methylpiperidin-4-amine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of N-butyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

N-butyl-1-methylpiperidin-4-amine can be compared with other piperidine derivatives, such as:

N-methylpiperidin-4-amine: Lacks the butyl group, resulting in different chemical and biological properties.

N-butylpiperidin-4-amine: Lacks the methyl group, which can affect its reactivity and interactions with molecular targets.

1-methylpiperidin-4-amine: Lacks the butyl group, leading to variations in its pharmacological profile.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

N-butyl-1-methylpiperidin-4-amine is a piperidine derivative that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This detailed article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a butyl group at the nitrogen atom and a methyl group at the 1-position. This unique substitution pattern contributes to its distinct chemical and biological properties. The compound can be represented as follows:

C10H20N

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological systems. It has been studied for its role as a ligand in receptor binding studies, particularly with trace amine-associated receptor 1 (TAAR1). Research indicates that it can act as either an agonist or antagonist, modulating receptor activity and influencing several biochemical pathways related to neurology and psychiatry .

Neurological Disorders

This compound shows promise in the treatment of neuropsychiatric conditions such as schizophrenia, depression, and anxiety disorders. Its ability to interact with monoamine receptors, including serotonin receptors (5-HT2A), positions it as a potential pharmacophore for developing new therapeutic agents .

Anti-Cancer Activity

Recent studies have also investigated the anti-cancer properties of piperidine derivatives. For instance, analogs related to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar piperidine derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-methylpiperidin-4-amine | Lacks butyl group | Weaker receptor modulation |

| N-butylpiperidin-4-amine | Lacks methyl group | Different pharmacological profile |

| 1-methylpiperidin-4-amine | Lacks butyl group | Variations in receptor affinity |

The presence of both butyl and methyl groups in this compound enhances its binding affinity and selectivity towards specific receptors compared to its analogs.

In Vivo Studies

In vivo studies have shown that compounds similar to this compound exhibit significant effects on behavioral models related to anxiety and depression. For example, a study demonstrated that administration of a related compound resulted in reduced anxiety-like behaviors in rodent models, indicating its potential for therapeutic use .

Pharmacokinetics

Pharmacokinetic studies have revealed important insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. These studies are crucial for assessing the compound's viability as a therapeutic agent. Parameters such as half-life, clearance rate, and bioavailability are essential for understanding its therapeutic window .

Propiedades

IUPAC Name |

N-butyl-1-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-4-7-11-10-5-8-12(2)9-6-10/h10-11H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTYYTFCEDKHFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCN(CC1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.